![molecular formula C21H26N2O2 B1436113 16,17-Dihydroapovincamine CAS No. 57130-30-0](/img/structure/B1436113.png)
16,17-Dihydroapovincamine
Overview
Description
16,17-Dihydroapovincamine is a high-purity natural product with a molecular formula of C21H26N2O2 and a molecular weight of 338.44 g/mol . It is a type of alkaloid and is typically found in the form of a powder .
Synthesis Analysis
The synthesis of vincamine and its congeners, including 16,17-Dihydroapovincamine, has been a topic of interest in the scientific community . One approach to the semi-synthesis of (+)-vincamine involves using tabersonine as the starting material .Molecular Structure Analysis
The molecular structure of 16,17-Dihydroapovincamine has been confirmed by NMR .Chemical Reactions Analysis
16,17-Dihydroapovincamine is an impurity of Vincamine, which is often used as a nootropic agent to combat the effects of aging . Vincamine is a peripheral vasodilator that increases blood flow to the brain .Physical And Chemical Properties Analysis
16,17-Dihydroapovincamine is a powder with a molecular weight of 338.44 g/mol . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Pharmacological Effects and Therapeutic Potentials
16,17-Dihydroapovincamine , a derivative of the alkaloid apovincamine found in Vinca minor leaves, has been the subject of various scientific investigations due to its significant pharmacological effects and therapeutic potential. This compound exhibits a broad spectrum of biological activities that have implications for the treatment and management of several health conditions.
Neuroprotective and Cognitive Enhancing Effects
One of the critical areas of research on 16,17-Dihydroapovincamine involves its neuroprotective and cognitive-enhancing effects. Studies have highlighted its role in ischemic stroke management and post-stroke outcomes. Vinpocetine, a synthetic derivative, is known for its selective inhibition of phosphodiesterase type 1 (PDE1), leading to neuroprotective effects through mechanisms such as inhibition of voltage-gated sodium channels and reduction of neuronal calcium influx. These actions contribute to its antioxidant, anti-inflammatory, and anti-apoptotic properties, making it an effective agent in managing ischemic stroke and playing a significant role in preventing and attenuating post-stroke epilepsy, depression, and cognitive deficits (Al-Kuraishy et al., 2020).
Antiviral Properties
Another area of interest is the exploration of 16,17-Dihydroapovincamine's potential antiviral properties. While specific studies directly investigating this compound's antiviral effects are limited, research on structurally related compounds provides insights into possible mechanisms through which it could exert antiviral activities. For example, studies on other compounds have focused on inhibiting viral entry pathways or replication processes in viral infections such as COVID-19 (Ragia & Manolopoulos, 2020).
properties
IUPAC Name |
methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17?,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAFIDYFQWIRTC-FMVHKLRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dihydroapovincamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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